2-(3-Methylphenyl)furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89929-89-5 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(3-methylphenyl)furan |
InChI |
InChI=1S/C11H10O/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2-8H,1H3 |
InChI Key |
IYNRBNBBOCKFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Methylphenyl Furan and Analogous Arylfurans
Multi-Step Organic Synthesis Approaches to the Furan (B31954) Core
Multi-step synthesis provides a foundational and versatile approach to constructing the 2-arylfuran scaffold. libretexts.orgyoutube.com These methods often involve the initial formation of the furan ring followed by or preceded by the introduction of the desired aryl moiety.
The Paal-Knorr furan synthesis is a cornerstone of classical heterocyclic chemistry, providing a direct route to substituted furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction typically proceeds under acidic conditions, where one carbonyl group is protonated, facilitating an attack by the enol form of the other carbonyl. wikipedia.orgyoutube.com The resulting hemiacetal then undergoes dehydration to yield the aromatic furan ring. wikipedia.org For the synthesis of 2-(3-Methylphenyl)furan, a hypothetical precursor would be 1-(3-methylphenyl)-1,4-butanedione.
Mechanism of the Paal-Knorr Furan Synthesis
Protonation: An acid catalyst protonates one of the carbonyl oxygens, increasing its electrophilicity.
Enolization: The second carbonyl group tautomerizes to its enol form.
Cyclization: The enol attacks the protonated carbonyl, forming a five-membered cyclic hemiacetal.
Dehydration: A molecule of water is eliminated from the hemiacetal, resulting in the formation of the stable aromatic furan ring. wikipedia.org
Another classical approach is the Fiest-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. pharmaguideline.com
Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds, including the arylation of heterocyclic rings. mdpi.comnih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is particularly effective for this purpose. nih.govresearchgate.net To synthesize this compound, this could involve the reaction of 2-bromofuran with (3-methylphenyl)boronic acid or, alternatively, 2-furylboronic acid with 1-bromo-3-methylbenzene. mdpi.com
A specific, analogous synthesis of 2-phenylfuran (B99556) has been reported using a Negishi-type coupling. prepchem.com This procedure involves the initial formation of a 2-furylzinc chloride reagent by treating furan with n-butyllithium followed by zinc chloride. This organozinc compound is then coupled with bromobenzene in the presence of a palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to yield 2-phenylfuran with high efficiency. prepchem.com This method is directly adaptable for the synthesis of this compound by substituting bromobenzene with 1-bromo-3-methylbenzene.
| Coupling Reaction | Furan Reagent | Aryl Reagent | Catalyst | Typical Conditions |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromofuran | (3-Methylphenyl)boronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene (B28343), Dioxane/H₂O) |
| Negishi | 2-Furylzinc chloride | 1-Bromo-3-methylbenzene | Pd(PPh₃)₄ | Anhydrous THF, Heat |
| Stille | 2-(Tributylstannyl)furan | 1-Bromo-3-methylbenzene | Pd(PPh₃)₄ | Anhydrous Toluene, Heat |
Transition Metal-Catalyzed Annulation and Cyclization Strategies
Modern synthetic chemistry increasingly relies on transition metal catalysis to construct complex heterocyclic systems in a more atom-economical and efficient manner. These methods often involve the formation of the furan ring through catalytic cyclization or annulation processes.
Ruthenium(II) complexes have emerged as effective catalysts for the synthesis of polysubstituted furans through oxidative annulation reactions. rsc.orgrsc.org One reported methodology involves the intermolecular oxidative annulation of ynamides (alkynes bearing a nitrogen-containing group) in the presence of a Ru(II) catalyst, a copper(II) triflate (Cu(OTf)₂) oxidant, and a cesium carbonate (Cs₂CO₃) base. rsc.orgrsc.org
The proposed mechanism for this transformation begins with the conversion of the starting ynamide into a hydroxy vinyl intermediate, facilitated by the copper Lewis acid and a nucleophilic solvent. rsc.org This intermediate then interacts with the Ru(II) catalyst. Subsequent coordinative insertion of another ynamide molecule leads to an alkenyl Ru(II) intermediate. This species undergoes intramolecular C–H activation to form a cyclic intermediate, which then yields the substituted furan product via reductive elimination, regenerating the active catalyst for the next cycle. rsc.org This approach demonstrates broad substrate scope and provides good to excellent yields for a variety of functionalized furan derivatives. rsc.org
| Entry | Ynamide Substituent (R¹) | Alkyne Substituent (R²) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-MeOC₆H₄ | Ph | 2g | 89 |
| 2 | 4-MeC₆H₄ | Ph | 2h | 85 |
| 3 | Ph | Ph | 2a | 82 |
| 4 | 4-FC₆H₄ | Ph | 2i | 79 |
| 5 | Thiophen-2-yl | Ph | 2p | 75 |
Non-precious transition metals like copper and iron are attractive catalysts for constructing furan and benzofuran rings via intramolecular C–O bond formation. nih.govacs.org One-pot processes have been developed for the synthesis of benzofurans from simple ketones, which involve an initial iron(III)-catalyzed regioselective halogenation of an aryl ring, followed by an iron- or copper-catalyzed O-arylation (intramolecular C–O bond formation). nih.govacs.org
In these reactions, an iron(III) salt, such as iron(III) chloride, can catalyze both the halogenation of a ketone precursor and the subsequent cyclization step to form the C–O bond. nih.gov Control experiments have confirmed that the C–O bond-forming step is indeed catalyzed by iron(III). nih.gov In other systems, trace amounts of copper have been shown to be highly effective in catalyzing the heterocyclization of 1-(2-haloaryl)ketones to form the furan ring, even at parts-per-million (ppm) loadings. acs.org While many examples focus on the synthesis of the benzofuran ring system, the underlying principle of metal-catalyzed intramolecular C–O bond formation is a key strategy applicable to the synthesis of various furan derivatives from suitable acyclic precursors. rsc.org
Palladium catalysis is instrumental in reactions involving carbon monoxide (CO), enabling both the introduction (carbonylation) and removal (decarbonylation) of carbonyl groups. These processes can be strategically employed in the synthesis of arylfurans. For instance, a furan ring can be functionalized via palladium-catalyzed direct carbonylation, which converts a C-H bond into a carboxylic acid group under CO/CO₂ conditions. rsc.org This functionalized furan can then serve as a precursor for further modifications.
Conversely, decarbonylative coupling offers a route to arylfurans. nih.gov A general catalytic cycle for such a transformation involves the oxidative addition of a fluoroalkylcarboxylic acid derivative to a Pd(0) center, followed by a critical carbonyl de-insertion step to form a Pd(II)-fluoroalkyl complex. nih.gov Subsequent transmetalation with an aryl organometallic reagent (like an arylboronic acid) and reductive elimination yields the final coupled product. nih.gov This strategy could be adapted to couple a furan moiety with an aryl group via a decarbonylative mechanism. Furthermore, palladium iodide-catalyzed oxidative carbonylation of 2-propargyl-1,3-dicarbonyl compounds provides a pathway to highly functionalized acylfurans, which could potentially be decarbonylated to access simpler arylfuran structures. mdpi.com
One-Pot and Multicomponent Reactions for Substituted Furan Synthesis
The assembly of the furan ring in one-pot syntheses often relies on a sequence of condensation and cyclization reactions. A common strategy involves an initial condensation, such as a Knoevenagel condensation, between an active methylene compound and a carbonyl compound, followed by a Michael addition and subsequent cyclization. nih.gov For instance, the reaction of an arylglyoxal with acetylacetone can proceed via a Knoevenagel condensation to form an intermediate, which then undergoes a Michael addition with a phenol (B47542) derivative, leading to a 1,4-diketone that cyclizes to the furan product. nih.gov
Cycloaddition reactions are another powerful tool for constructing the furan core. The Diels-Alder reaction, a [4+2] cycloaddition, can be utilized where the furan ring acts as a diene. quora.com For example, reactions between furan and electron-deficient dienophiles lead to oxabicycloheptane derivatives, which can be converted to substituted aromatic compounds. quora.com More advanced strategies involve the 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctynes, which generates furan-derived intermediates that can be trapped to form complex polycyclic systems with perfect atom economy. mdpi.com These cycloaddition strategies offer a versatile pathway to access a wide range of substituted furans that might be difficult to obtain through other methods. quora.com
The success of one-pot and multicomponent reactions for furan synthesis is highly dependent on the careful optimization of reaction parameters, including the choice of solvent, temperature, and catalyst. The selection of an appropriate solvent is critical, as it can influence both reaction rate and selectivity. scielo.bracs.org For example, in the synthesis of certain dihydrofurans, switching between nonpolar and polar solvents can direct the reaction toward different products. acs.orgnih.gov Similarly, in the oxidative coupling to form dihydrobenzofurans, acetonitrile was found to provide the best balance between substrate conversion and selectivity compared to other common solvents like dichloromethane and benzene (B151609). scielo.br
Temperature is another key variable. While many reactions are conducted at room temperature, adjusting the temperature can significantly impact yield and reaction time. scielo.br In some cases, elevated temperatures, such as reflux conditions, are necessary to drive the reaction to completion efficiently. nih.govresearchgate.net For instance, the one-pot synthesis of certain furan derivatives showed a dramatic increase in yield from 51% at room temperature to 93% under reflux in acetone. researchgate.net
Catalysis plays a pivotal role, with the choice of catalyst often determining the reaction's feasibility and efficiency. While some multicomponent reactions for furans can proceed under catalyst-free conditions in the presence of a simple base like triethylamine, others require specific catalysts. nih.govtubitak.gov.tr The optimization process involves screening various catalysts and their concentrations to find the most effective system. researchgate.netresearchgate.net The goal is to achieve the highest possible yield in the shortest time, under the mildest conditions. scielo.brresearchgate.net
Table 1: Optimization of Reaction Conditions for a Model Furan Synthesis This table is based on data for the synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl) ethan-1-one derivatives.
| Entry | Solvent | Base (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EtOH | Et3N (100) | Room Temp | 24 | 40 |
| 2 | CH3CN | Et3N (100) | Room Temp | 8 | 51 |
| 3 | Acetone | Et3N (100) | Reflux | 3 | 93 |
| 4 | CHCl3 | Et3N (100) | Room Temp | 24 | 20 |
| 5 | H2O | K2CO3 (100) | Room Temp | 12 | Trace |
Data sourced from Milani, F. et al. (2024). researchgate.net
Green Chemistry Principles in Furan Derivative Synthesis
A significant step towards greener chemical processes is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer a powerful alternative to traditional solution-phase synthesis. cmu.edu Mechanical grinding is a technique that has proven effective for inducing chemical reactions between solid reactants. cmu.edu This method can lead to the formation of complex products simply by mixing and grinding the powdered starting materials, often at room temperature. cmu.edu The efficiency of these solid-state reactions demonstrates that molecules can have sufficient mobility in the solid state to react, eliminating the need for solvents and simplifying product isolation. cmu.edu This approach aligns perfectly with green chemistry principles by reducing waste and energy consumption associated with solvent use and purification.
Catalyst selection is a cornerstone of green chemistry, focusing on the development of highly efficient, recyclable, and environmentally friendly catalysts. frontiersin.orgnih.gov For furan synthesis, there is a move away from soluble acid catalysts, which can cause corrosion and separation issues, towards solid heterogeneous catalysts. frontiersin.org Sustainable catalyst design includes the use of non-noble metals like cobalt, nickel, or copper, which are more abundant and less costly than precious metals like palladium or platinum. frontiersin.orgrsc.org For example, a catalyst composed of cobalt and its oxides (Co/CoOx) has been shown to be effective in the transformation of furfural into 2-methylfuran (B129897). rsc.org
Furthermore, catalysts derived from renewable sources or those that can be easily recovered and reused are highly desirable. nih.govrmit.edu.au Materials like zeolites, polyoxometalates (POMs), and functionalized ionic liquids are being explored as sustainable catalysts for the production of furan derivatives from biomass. frontiersin.orgnih.gov These catalysts offer advantages such as high activity, selectivity, and the potential for recycling, which reduces both cost and environmental impact. frontiersin.orgrmit.edu.au The development of such catalytic systems is crucial for the economically viable and sustainable production of furan-based chemicals. rsc.org
Table 2: Examples of Sustainable Catalysts in Furan Chemistry
| Catalyst Type | Example | Application | Key Sustainability Feature |
| Non-Noble Metal | Co/CoOx | Furfural to 2-Methylfuran | Economical, avoids precious metals rsc.org |
| Non-Noble Metal | Ni-MgO | Furfural decarbonylation to Furan | High activity and selectivity acs.org |
| Heteropolyacids (HPAs) | ChnH5−nAlW12O40 | Cellulose to Levulinic Acid | Recyclable, high conversion nih.gov |
| Mixed-Metal Oxide | Co-Mn mixed oxide | Furfural to Furoic Acid | Non-noble metal-based, cost-effective rmit.edu.au |
Chemical Reactivity and Mechanistic Investigations of 2 3 Methylphenyl Furan
Electrophilic Substitution Reactions on the Furan (B31954) Ring System
Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds, including furans. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity of the furan ring is influenced by the nature of its substituents. Electron-donating groups enhance the nucleophilicity and reactivity of the ring, while electron-withdrawing groups have the opposite effect. total-synthesis.com
Regioselectivity at C-2 and C-3 Positions of the Furan Ring
Furan undergoes electrophilic substitution reactions preferentially at the C-2 position. ijabbr.com This preference is attributed to the greater ability of the oxygen atom to stabilize the intermediate carbocation formed during the attack at this position. Substitution at the C-3 position occurs only when both C-2 positions are blocked. ijabbr.com The presence of substituents can further influence this regioselectivity. For instance, in 2-substituted furans, electrophilic attack is directed to the available C-5 position. pharmaguideline.com
Influence of the 3-Methylphenyl Substituent on Reactivity
The 3-methylphenyl group attached to the C-2 position of the furan ring in 2-(3-methylphenyl)furan is expected to influence the reactivity of the furan nucleus. The phenyl group itself can act as an electron-donating group through resonance, potentially increasing the electron density of the furan ring and thus its reactivity towards electrophiles. The methyl group on the phenyl ring is also an electron-donating group, further enhancing this effect. vulcanchem.com However, steric hindrance from the bulky 3-methylphenyl group might also play a role in directing the position of electrophilic attack.
Examples: Nitration, Sulfonation, Halogenation, Acylation Reactions
Nitration: The nitration of furan requires mild conditions to avoid polymerization. ijabbr.com A common reagent is acetyl nitrate (B79036) at low temperatures. pharmaguideline.com For 2-phenylfuran (B99556), nitration can introduce nitro groups at specific positions on the furan ring. In the case of this compound, nitration would likely occur at the C-5 position of the furan ring.
Sulfonation: Furan can be sulfonated using a sulfur trioxide-pyridine complex at room temperature to yield furan-2-sulfonic acid. ijabbr.compharmaguideline.com This reaction is reversible. libretexts.org For this compound, sulfonation is expected to occur at the C-5 position of the furan ring.
Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products. ijabbr.compharmaguideline.com Monohalogenation, such as the formation of 2-bromofuran, requires milder conditions, for example, using N-bromosuccinimide (NBS) in a solvent like dichloromethane. pharmaguideline.comevitachem.com For this compound, halogenation would be expected to yield the 5-halo derivative.
Acylation: The Friedel-Crafts acylation of furan typically requires a mild catalyst like phosphoric acid or boron trifluoride due to the ring's sensitivity to strong acids. pharmaguideline.com In the case of 2-phenylfuran-3,4-dicarboxylic acid anhydride, Friedel-Crafts acylation with aromatic compounds proceeds regioselectively to afford 2-phenyl-3-arylcarbonylfuran-4-carboxylic acids. researchgate.netclockss.org For this compound, acylation would likely occur at the C-5 position.
Cycloaddition Reactions Involving Furan Moieties
Furan and its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction, despite their aromatic character. acs.orgmasterorganicchemistry.com This reaction involves the [4+2] cycloaddition of a conjugated diene (the furan ring) with a dienophile to form a bicyclic adduct. mdpi.com
Diels-Alder and Retro-Diels-Alder Reactions of Furan and its Derivatives
The Diels-Alder reaction of furans is a versatile method for synthesizing a variety of complex molecules. acs.org The resulting 7-oxabicyclo[2.2.1]heptane adducts are valuable synthetic intermediates. acs.org The reaction is often reversible, and the reverse reaction is known as the retro-Diels-Alder reaction. masterorganicchemistry.com This reversibility is particularly prominent for furan adducts, which can undergo retro-cycloaddition at lower temperatures compared to adducts of other dienes. masterorganicchemistry.com
The stereoselectivity of the Diels-Alder reaction with furans can lead to both endo and exo products. nih.gov The endo adduct is typically the kinetically favored product, while the exo adduct is thermodynamically more stable. nih.gov The reaction conditions and the nature of the substituents on both the furan and the dienophile can influence the ratio of these diastereomers. rsc.orgrsc.org
Asymmetric Cycloadditions with Substituted Alkynes
Asymmetric Diels-Alder reactions involving furans have been developed to synthesize chiral molecules with high enantioselectivity. researchgate.netrsc.org The reaction of furan with substituted alkynes, for example, can be catalyzed by Lewis acids to produce chiral 7-oxabicyclo[2.2.1]heptadiene skeletons. researchgate.net Theoretical studies, such as those using molecular electron density theory (MEDT), have been employed to understand the mechanism and regioselectivity of these asymmetric cycloadditions. researchgate.netscilit.com In these reactions, furan typically acts as the nucleophile and the substituted alkyne as the electrophile. researchgate.netscilit.com
Mechanistic Switching: Concerted vs. Sequential Pathways Under External Forces
The mechanism of cycloaddition reactions, particularly the retro-Diels-Alder (rDA) reaction, is sensitive to external conditions. For furan-maleimide adducts, which are characterized by dynamic covalent bonds, the reaction pathway can be manipulated by applying external forces. researchgate.netuliege.be While thermally activated rDA reactions typically proceed through a concerted mechanism, the application of an asymmetric stretching force, such as through sonication, can induce a switch to a sequential, stepwise pathway. researchgate.net
This mechanistic shift is observed in studies of dimethyl furan-maleimide adducts, where applying an external force of approximately 1 nN favors a sequential bond rupture. researchgate.net The force is applied along the anchoring bonds, and the specific stereochemistry of the adduct influences the outcome. For instance, in the activated region at 4 nN, the rate of the first bond rupture for the endo adduct is significantly faster—by about two orders of magnitude—than for the exo adduct. researchgate.net This phenomenon, where mechanical force alters the potential energy surface to favor a stepwise mechanism over a concerted one, is a key finding in mechanochemistry and is applicable to substituted furans like this compound. researchgate.netuliege.be
Stereoselectivity in Adduct Formation
The Diels-Alder reaction is renowned for its high degree of stereoselectivity, a principle that holds true for reactions involving furan derivatives. iitk.ac.in The stereochemistry of the dienophile is preserved in the final six-membered ring product. masterorganicchemistry.com When furan reacts with a dienophile such as a maleimide, two diastereomeric products, the endo and exo adducts, can be formed. iitk.ac.inchemicalpapers.com
The formation of these adducts is often thermodynamically and kinetically controlled. For the reaction between furan and N-phenylmaleimide, the product distribution is dependent on the reaction temperature, allowing for the selective formation of either the endo or exo adduct. chemicalpapers.com In cycloadditions involving substituted furans, the position and nature of the substituent can influence the endo/exo selectivity. nih.gov While the endo product is often favored under kinetic control due to secondary orbital interactions, the exo product is typically more thermodynamically stable. iitk.ac.in The reversibility of the furan Diels-Alder reaction can lead to isomerization to the more stable exo adduct over time or at higher temperatures. nih.gov
Table 1: Stereoselectivity in Diels-Alder Reactions of Substituted Furans This table presents examples of endo/exo selectivity in the Diels-Alder reaction of 2-methylfuran (B129897) (2-MF) with various dienophiles, illustrating the principles applicable to this compound.
| Diene | Dienophile | Catalyst/Conditions | Endo:Exo Ratio | Reference |
| 2-MF | Dimethyl maleate | HfCl₄, -20 °C | >95:5 | nih.gov |
| 2-MF | Benzyl acrylate | HfCl₄, -20 °C | 17:83 | nih.gov |
| 2-MF | N-Phenylmaleimide | CHCl₃, 55 °C | 67:33 | nih.gov |
| 2-MF | N-Methylmaleimide | CH₂Cl₂, 23 °C | 71:29 | nih.gov |
[3+2] Cycloaddition Reactions (e.g., with Cyclobutenediones)
Beyond the more common [4+2] cycloadditions, this compound can participate in [3+2] cycloaddition reactions. A notable example is the silver-catalyzed reaction with substituted cyclobutenediones. mdpi.com In this transformation, various diarylcyclobutenediones react with formamides to generate furan-2(5H)-one derivatives. mdpi.com
The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. For example, the reaction of di-(3-methylphenyl)cyclobutenedione with dimethylformamide in the presence of a silver catalyst yields 5-Dimethylamino-3,4-di-(3-methylphenyl)furan-2(5H)-one. mdpi.com This method provides a pathway to highly substituted furanone structures, which are valuable intermediates in organic synthesis. nih.govrsc.org
Table 2: Examples of [3+2] Cycloaddition Products from Substituted Cyclobutenediones This table highlights the synthesis of various furan-2(5H)-one derivatives through a silver-catalyzed [3+2] cycloaddition, including an analog structurally related to the title compound.
| Cyclobutenedione Substituent | Formamide (B127407) | Product | Yield | Reference |
| 3-Methylphenyl | Dimethylformamide | 5-Dimethylamino-3,4-di-(3-methylphenyl)furan-2(5H)-one | 54% | mdpi.com |
| 4-Methylphenyl | Dimethylformamide | 5-Dimethylamino-3,4-di-(4-methylphenyl)furan-2(5H)-one | 59% | mdpi.com |
| 4-Methoxyphenyl | Dimethylformamide | 5-Dimethylamino-3,4-di-(4-methoxyphenyl)furan-2(5H)-one | 51% | mdpi.com |
| 4-Methylphenyl | Piperidine (as formamide precursor) | 5-(Piperidin-1-yl)-3,4-di-(4-methylphenyl)furan-2(5H)-one | 54% | mdpi.com |
Oxidation and Ring-Opening Pathways
OH Radical-Initiated Reactions and Products (e.g., Unsaturated 1,4-Dicarbonyls)
In atmospheric and biological systems, the oxidation of this compound is often initiated by hydroxyl (OH) radicals. researchgate.netnih.gov This gas-phase reaction is rapid and primarily proceeds via the electrophilic addition of the OH radical to the furan ring, most favorably at the C2 or C5 positions. acs.orgwhiterose.ac.uk This addition forms a chemically activated adduct that can either be stabilized or undergo rapid ring-opening by breaking a C-O bond. researchgate.netacs.org
The ring-opening pathway leads to the formation of unsaturated 1,4-dicarbonyl compounds as major products. nih.govresearchgate.net For 3-methylfuran, a close analog, the reaction with OH radicals yields 2-methylbutenedial [HC(O)C(CH₃)=CHCHO] with a significant molar yield. nih.govresearchgate.net This indicates that the reaction of this compound would analogously lead to a substituted unsaturated 1,4-dicarbonyl. In addition to dicarbonyls, other minor products such as hydroxy-furanones can also be formed from the stabilized adduct. nih.govnih.gov
Table 3: Molar Yields of Unsaturated 1,4-Dicarbonyls from OH Radical-Initiated Reactions of Furans This table shows the quantified yields of the primary ring-opening products from the reaction of various methyl-substituted furans with OH radicals, providing insight into the expected products from this compound.
| Furan Derivative | Unsaturated 1,4-Dicarbonyl Product | Molar Yield | Reference |
| Furan | Butenedial (HC(O)CH=CHCHO) | 75 ± 5% | nih.gov |
| 2-Methylfuran | 4-Oxopent-2-enal (CH₃C(O)CH=CHCHO) | 31 ± 5% | nih.gov |
| 3-Methylfuran | 2-Methylbutenedial (HC(O)C(CH₃)=CHCHO) | 38 ± 2% | nih.gov |
| 2,3-Dimethylfuran | 3-Methyl-2-penten-1,4-dione (CH₃C(O)C(CH₃)=CHCHO) | 8 ± 2% | nih.gov |
| 2,5-Dimethylfuran | 3-Hexene-2,5-dione | ~27% | nih.gov |
Catalytic Oxidation Mechanisms (e.g., Mn(III)/Co(II) Systems)
The furan ring can be efficiently opened using catalytic oxidation systems, such as a combination of Manganese(III) and Cobalt(II) salts in an oxygen atmosphere. nih.govrsc.org This method is particularly effective for furans bearing a β-ketoester group at the 2-position. nih.govrsc.org The proposed mechanism involves the initial formation of an α-carbon radical on the ketoester unit by Mn(III). researchgate.net This radical then captures molecular oxygen to form a peroxy radical. rsc.orgresearchgate.net
The peroxy radical intermediate, or potentially singlet oxygen generated in the system, attacks the electron-rich furan ring to form an endoperoxide. nih.govrsc.org This unstable intermediate rapidly rearranges to a 1,4-dicarbonyl moiety. nih.gov If the starting material is designed appropriately, this ring-opened product can undergo a subsequent intramolecular cyclization. Optimization studies show that the reaction is often enhanced by UV irradiation, which can speed up the process and improve yields. rsc.orgresearchgate.net
Table 4: Optimization of Furan Oxidation using Mn(III)/Co(II) Catalysis This table summarizes the reaction conditions for the oxidation of a furan-β-ketoester adduct, demonstrating the effects of atmosphere and light on the reaction efficiency.
| Atmosphere | Light | Time (h) | Yield | Reference |
| Air | Normal | 48 | 44% | researchgate.net |
| Air | UV (365 nm) | 13 | 57% | researchgate.net |
| O₂ | Normal | 18 | 55% | researchgate.net |
| O₂ | UV (365 nm) | 5 | 63% | researchgate.net |
Degradation Mechanisms (e.g., Atmospheric Reactions)
The atmospheric lifetime of this compound is primarily dictated by its reactions with key atmospheric oxidants. acs.orgnih.gov During the daytime, the dominant degradation pathway is its reaction with the hydroxyl (OH) radical. acs.org During the nighttime, reactions with the nitrate (NO₃) radical can become a significant removal pathway. acs.orgcopernicus.org Ozonolysis, the reaction with ozone (O₃), also contributes to its degradation, particularly for substituted furans. nih.govrsc.org
The degradation mechanisms are complex. The initial step is typically the addition of the oxidant (OH, NO₃) to the furan ring. researchgate.netcopernicus.org The resulting adduct can follow two main pathways:
Ring-Opening: This is often the major channel, leading to the formation of unsaturated 1,4-dicarbonyls, as discussed in section 3.3.1. researchgate.net Theoretical calculations predict that the fraction of ring-opening versus ring-retaining pathways varies depending on the substitution pattern of the furan. researchgate.net
Ring-Retaining: The stabilized adduct can react further, for example with O₂, to form ring-retaining products like hydroxy-furanones or compounds containing epoxide and ester groups. researchgate.netnih.gov
Ozonolysis proceeds via the Criegee mechanism, forming an initial primary ozonide that decomposes to form highly reactive Criegee intermediates. nih.gov These intermediates can then undergo a variety of prompt isomerizations or dissociations, contributing to the formation of secondary organic aerosols and other atmospheric pollutants. nih.gov
Nucleophilic Addition and Condensation Reactions
The furan ring system, while possessing aromatic character, exhibits reactivity that is intermediate between that of an enol ether and a typical aromatic ring. wikipedia.org This distinct electronic nature makes it susceptible to various nucleophilic addition and condensation reactions, particularly when the furan ring is substituted with activating groups.
The chemistry of this compound with amines and other nucleophiles is largely influenced by the substituents on the furan ring. While the parent compound is relatively unreactive towards simple amines under neutral conditions, the introduction of electron-withdrawing groups, such as a carbonyl group, significantly enhances its susceptibility to nucleophilic attack.
For instance, derivatives like 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione readily react with various amines. asianpubs.org The reaction of such furan-2,3-diones with amines like α-naphthylamine, aniline, and p-toluidine (B81030) in benzene (B151609) at room temperature can lead to the formation of various products, including 2-oxo-3-butenoic acid derivatives and pyrrole-2,3-diones. asianpubs.orgasianpubs.org The initial step in these reactions is typically the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon centers of the furan-2,3-dione ring. asianpubs.orgasianpubs.org
Similarly, 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone has been shown to react with amines in refluxing ethanol, resulting in ring opening to form amides. eurjchem.com This highlights the role of the lactone functionality in activating the furan ring towards nucleophilic attack.
The general reactivity of amines is dominated by the lone pair of electrons on the nitrogen atom, which renders them both basic and nucleophilic. uomustansiriyah.edu.iq In the context of furan chemistry, primary amines (RNH2) can add to carbonyl-activated furans to yield imines, while secondary amines (R2NH) can lead to the formation of enamines. pressbooks.pub These reactions are often acid-catalyzed, involving the initial formation of a carbinolamine intermediate followed by dehydration. pressbooks.pub
Table 1: Reactions of Functionalized Furan Derivatives with Nucleophiles
| Furan Derivative | Nucleophile | Reaction Conditions | Product(s) | Source(s) |
|---|---|---|---|---|
| 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione | Aniline, p-toluidine | Benzene, room temperature | 2-Oxo-3-butenoic acid derivatives, Pyrrole-2,3-diones | asianpubs.orgasianpubs.org |
| 5-(4-Methoxy-3-methylphenyl)-2(3H)-furanone | Amines | Refluxing ethanol | Amides | eurjchem.com |
| Aldehydes/Ketones (general) | Primary amines (RNH2) | Acid catalysis | Imines (Schiff bases) | pressbooks.pub |
| Aldehydes/Ketones (general) | Secondary amines (R2NH) | Acid catalysis | Enamines | pressbooks.pub |
The reaction of substituted furans, particularly furan-2,3-diones and 2(3H)-furanones, with nitrogen-containing nucleophiles provides a versatile route for the synthesis of various heterocyclic systems, most notably pyrrol-2-ones.
The reaction of 4-aroyl-5-aryl-2,3-furandiones with N,N-disubstituted ureas leads to the formation of 1H-pyrrole-2,3-diones. acgpubs.org The proposed mechanism involves an initial Michael-type addition of the urea's amino group to the C5 position of the furan-2,3-dione ring, followed by the elimination of a water molecule to yield the pyrrole-2,3-dione. acgpubs.orgresearchgate.net These resulting pyrrole-2,3-diones can then be further reacted with 1,2-phenylenediamines to produce 2(1H)-quinoxalinone derivatives. acgpubs.org
In a similar vein, the reaction of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with various aromatic amines can yield pyrrole-2,3-diones and pyrrol-2-ones. asianpubs.org A one-pot, three-component reaction using trifluoroacetic acid as a catalyst has been developed for the synthesis of 3-sulfonamide pyrrol-2-one derivatives. acs.org
The reaction of 3-arylmethylene-3H-furan-2-ones with diarylhydrazones through a [3+2]-cycloaddition reaction, involving the exocyclic C=C bond, results in the formation of spiropyrazoles. sci-hub.st
Table 2: Synthesis of Heterocyclic Systems from Furan Derivatives
| Furan Starting Material | Reagent(s) | Key Intermediate(s) | Final Heterocyclic Product(s) | Source(s) |
|---|---|---|---|---|
| 4-Aroyl-5-aryl-2,3-furandiones | N,N-disubstituted ureas | - | 1H-Pyrrole-2,3-diones | acgpubs.org |
| 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione | Aromatic amines | - | Pyrrole-2,3-diones, Pyrrol-2-ones | asianpubs.org |
| Aldehyde, Amine, and another component | Trifluoroacetic acid (catalyst) | Imine | 3-Sulfonamide pyrrol-2-ones | acs.org |
| 3-Arylmethylene-3H-furan-2-ones | Diarylhydrazones | - | Spiropyrazoles | sci-hub.st |
Acid-Catalyzed Transformations (e.g., Hydroarylation)
Acid-catalyzed transformations of furan derivatives, such as hydroarylation, represent a significant area of research for the synthesis of functionalized aromatic compounds. These reactions typically involve the protonation of the furan ring or a substituent, generating a reactive electrophilic species that can then undergo reaction with an aromatic nucleophile.
A notable example is the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.com This reaction affords 3-aryl-3-(furan-2-yl)propanoic acid derivatives. Mechanistic studies suggest that the reactive electrophiles in these transformations are the O,C-diprotonated forms of the starting furan acids and esters. mdpi.com For instance, the reaction of 3-(furan-2-yl)propenoic acid with toluene (B28343) in TfOH yields 3-(furan-2-yl)-3-(4-methylphenyl)propanoic acid. mdpi.com
Furthermore, Brønsted acid-catalyzed intramolecular hydroarylation of 1,5-diaryl-1-pentynes has been developed, with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) being a critical solvent for this process. nii.ac.jp While this specific example does not directly involve a furan substrate, the principles of Brønsted acid catalysis are broadly applicable to similar intramolecular cyclizations involving furan-containing substrates.
Lewis acid-catalyzed hydroarylation has also been explored. For example, the Au-catalyzed hydroarylation of alkynes has been utilized in the synthesis of tetrasubstituted furan fatty acids. rsc.org Additionally, inexpensive Lewis acids like Zn(OTf)2 and Bi(OTf)3 have shown effectiveness in catalyzing the synthesis of polysubstituted furans and pyrroles. rsc.org
Table 3: Acid-Catalyzed Hydroarylation Reactions Involving Furan Derivatives and Analogs
| Substrate | Arene/Nucleophile | Catalyst/Acid | Solvent | Product | Source(s) |
|---|---|---|---|---|---|
| 3-(Furan-2-yl)propenoic acid | Toluene | Triflic acid (TfOH) | - | 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid | mdpi.com |
| 1,5-Diaryl-1-pentynes | Intramolecular | Brønsted acid | HFIP | 9-Arylbenzosuberenes | nii.ac.jp |
| Alkynes | Intramolecular | Au catalyst | - | Tetrasubstituted furan fatty acids | rsc.org |
| β-Ketoallene | Aniline | Zn(OTf)2 or Bi(OTf)3 | - | Polysubstituted furans and pyrroles | rsc.org |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One- and two-dimensional NMR experiments provide unambiguous evidence for the connectivity and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra provide essential information on the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the m-tolyl substituent. The furan protons typically appear in the range of δ 6.0-7.5 ppm. The proton at the C5 position of the furan ring is expected to be a doublet of doublets, coupling to the other two furan protons. The protons at C3 and C4 will also appear as multiplets in this region. The aromatic protons of the m-tolyl group will resonate between δ 7.0 and 7.6 ppm, exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. A sharp singlet for the methyl (CH₃) group protons would be anticipated around δ 2.4 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms. For 2-(3-Methylphenyl)furan, eleven distinct signals are expected. The carbons of the furan ring typically resonate with the oxygen-adjacent C2 and C5 appearing further downfield (δ 140-155 ppm) than C3 and C4 (δ 105-120 ppm). The ipso-carbon of the phenyl ring attached to the furan (C1') is expected around δ 130-132 ppm, while the methyl-bearing carbon (C3') would be near δ 138 ppm. The methyl carbon itself would produce a signal in the aliphatic region, typically around δ 21 ppm.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 (Furan) | ~6.4-6.6 | dd | J ≈ 3.4, 0.8 |
| H-4 (Furan) | ~6.4-6.6 | dd | J ≈ 3.4, 1.8 |
| H-5 (Furan) | ~7.4-7.6 | dd | J ≈ 1.8, 0.8 |
| H-2', H-4', H-5', H-6' (Aryl) | ~7.0-7.6 | m | - |
| -CH₃ (Aryl) | ~2.4 | s | - |
Note: Values are estimated based on data for analogous 2-arylfuran compounds. Actual values may vary.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Furan) | ~153-155 |
| C-3 (Furan) | ~105-108 |
| C-4 (Furan) | ~111-113 |
| C-5 (Furan) | ~141-143 |
| C-1' (Aryl) | ~130-132 |
| C-2' (Aryl) | ~124-126 |
| C-3' (Aryl) | ~138-139 |
| C-4' (Aryl) | ~128-130 |
| C-5' (Aryl) | ~128-129 |
| C-6' (Aryl) | ~121-123 |
| -CH₃ (Aryl) | ~21-22 |
Note: Values are estimated based on data for 2-phenylfuran (B99556) and related structures. Actual values may vary.
Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing through-bond correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent furan protons (H-3 with H-4, and H-4 with H-5), confirming the furan ring structure. It would also reveal the coupling network among the four aromatic protons of the tolyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). ekb.eg Each proton signal would be linked to its corresponding carbon signal, allowing for the definitive assignment of the carbon resonances for all C-H groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) ¹H-¹³C couplings and is key to connecting the molecular fragments. ekb.eg An HMBC spectrum would show a critical correlation between the furan proton H-3 and the aryl carbon C-1', establishing the connection point between the two rings. Other key correlations would include those from the methyl protons to the adjacent aryl carbons (C-2', C-3', and C-4'), confirming the substituent position.
The primary conformational feature of this compound is the degree of rotation around the single bond connecting the furan and phenyl rings. Computational studies on the parent compound, 2-phenylfuran, suggest that the molecule preferentially adopts a planar or near-planar conformation to maximize π-system conjugation. researchgate.netresearchgate.net The energy barrier for rotation is relatively low. The presence of a methyl group at the meta-position is not expected to introduce significant steric hindrance that would force a large dihedral angle, so a largely planar conformation is still anticipated for this compound. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide experimental evidence for the preferred conformation by detecting through-space interactions between protons on the furan and tolyl rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers corroborating structural evidence.
HRMS is used to determine the mass of a molecule with extremely high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₀O. The calculated exact mass for the molecular ion [M]⁺ would be used to confirm this composition against an experimentally measured value. For analogous compounds, HRMS data confirms the expected elemental formulas with high accuracy. rsc.org
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₁H₁₀O | 158.0732 |
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner. The analysis of these fragments helps to confirm the structure. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (m/z = 158). Key fragmentation pathways would likely include:
Loss of a hydrogen atom to give a stable cation at m/z 157.
Loss of a methyl radical (•CH₃) from the tolyl group, resulting in a fragment at m/z 143.
Loss of a formyl radical (•CHO) from the furan ring, leading to a peak at m/z 129.
Cleavage of the bond between the rings can lead to fragments corresponding to the tolyl cation (m/z 91) and the furyl cation (m/z 67). The fragment at m/z 91 is often a very strong signal for toluene-containing compounds.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(m-tolyl)furan |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. The spectra for this compound are characterized by absorption bands corresponding to the vibrations of its furan ring, substituted benzene ring, and methyl group.
The IR spectrum provides information on vibrations that cause a change in the dipole moment, while Raman spectroscopy, which relies on changes in polarizability, is particularly effective for identifying non-polar bonds and symmetric vibrations. rsc.orgrsc.org The C=C stretching vibrations of the aromatic and furan rings are prominent in both spectra. rsc.org
Analysis of related compounds, such as 2-phenyl-5-(m-tolyl)furan, provides insight into the expected spectral features. globalresearchonline.net The key vibrational modes for this compound are detailed below. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below this threshold. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions, including C-O and C-C single bond stretches and various bending vibrations, which are unique to the molecule. lgcstandards.com
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3120 - 3080 | Medium | Aromatic C-H Stretch (Furan & Phenyl Rings) |
| ~2960 - 2870 | Medium-Weak | Aliphatic C-H Stretch (Methyl Group) |
| ~1610 - 1580 | Strong | C=C Aromatic Ring Stretching (Phenyl) |
| ~1540 - 1480 | Strong | C=C Ring Stretching (Furan) |
| ~1465 | Medium | CH₃ Asymmetric Bending |
| ~1380 | Weak | CH₃ Symmetric Bending (Umbrella Mode) |
| ~1270 | Medium | C-O-C Asymmetric Stretch (Furan Ring) |
| ~1020 | Strong | Furan Ring Breathing |
Data inferred from spectroscopic data of related furan and aromatic compounds. globalresearchonline.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. For this compound, the spectrum is dominated by absorptions arising from π → π* transitions within the conjugated system formed by the interconnected furan and phenyl rings. mdpi.com
The linkage of the furan and phenyl rings creates an extended π-electron system, which lowers the energy required for electronic excitation compared to the individual, unconjugated chromophores. asianpubs.org This results in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax). asianpubs.org The methyl group on the phenyl ring acts as a weak auxochrome, which can cause a small additional redshift. Studies on related 2-arylfurans confirm that the primary absorption bands are due to these π-π* transitions. asianpubs.orgphyschemres.org
Table 2: Electronic Transitions in this compound
| Transition | Involved Orbitals | Typical Wavelength Range (nm) |
|---|
Data based on typical values for conjugated aryl-heterocyclic systems. mdpi.comasianpubs.org
The absorption maximum (λmax) for this compound is expected to be in the region of 270-290 nm. This is supported by data from similar compounds; for instance, 3-(4-chlorophenyl)-2,5-furandione (B1349084) exhibits a λmax at 272 nm, attributed to the π→π* transitions within its conjugated system. mdpi.com The precise λmax and the molar absorptivity (ε) are sensitive to the solvent used, due to differential stabilization of the ground and excited states. nih.gov
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a compound. lgcstandards.com This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. nih.govspectrabase.com
The molecular formula for this compound is C₁₁H₁₀O. lgcstandards.comnih.gov The theoretical elemental composition can be calculated from its molecular weight (158.20 g/mol ). lgcstandards.comnih.gov
Theoretical Composition:
Carbon (C): (11 * 12.011 / 158.20) * 100% = 83.52%
Hydrogen (H): (10 * 1.008 / 158.20) * 100% = 6.37%
Oxygen (O): (1 * 15.999 / 158.20) * 100% = 10.11%
To determine the empirical formula from experimental data, one would follow a standardized procedure. lgcstandards.com
Example of Empirical Formula Determination: An unknown sample is subjected to elemental analysis, yielding the following composition: C, 83.50%; H, 6.38%; O, 10.12%.
Assume a 100 g sample: This converts percentages directly to grams (83.50 g C, 6.38 g H, 10.12 g O). lgcstandards.com
Convert mass to moles: Divide the mass of each element by its atomic mass.
Moles of C = 83.50 g / 12.011 g/mol = 6.952 mol
Moles of H = 6.38 g / 1.008 g/mol = 6.329 mol
Moles of O = 10.12 g / 15.999 g/mol = 0.633 mol
Find the simplest whole-number ratio: Divide all mole values by the smallest value (0.633 mol). nih.gov
C: 6.952 / 0.633 ≈ 11
H: 6.329 / 0.633 ≈ 10
O: 0.633 / 0.633 = 1
The resulting ratio is C₁₁H₁₀O₁, which gives the empirical formula C₁₁H₁₀O . In this case, the empirical formula is the same as the molecular formula.
Table 3: Elemental Analysis Data Summary for C₁₁H₁₀O
| Element | Theoretical Mass % | Example Experimental Mass % | Moles (in 100g) | Molar Ratio | Simplest Whole Number Ratio |
|---|---|---|---|---|---|
| Carbon (C) | 83.52% | 83.50% | 6.952 | 10.98 | 11 |
| Hydrogen (H) | 6.37% | 6.38% | 6.329 | 9.99 | 10 |
Computational and Theoretical Chemistry Studies of 2 3 Methylphenyl Furan
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various aspects of 2-(3-methylphenyl)furan and related furan (B31954) derivatives.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule. gaussian.com For furan derivatives, DFT calculations are employed to find the minimum energy conformation. bohrium.comnih.gov This process involves adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. gaussian.com The resulting optimized geometry provides crucial information about the molecule's shape and steric properties.
Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density, which is essential for understanding the molecule's polarity and reactivity. The electron-donating nature of the methyl group on the phenyl ring in this compound can influence the electron density of the entire system, potentially affecting its interactions. vulcanchem.com
Natural Bond Orbital (NBO) analysis is another technique used to study bonding interactions and charge transfer within the molecule. bohrium.comnih.gov Furthermore, the molecular electrostatic potential (MEP) map can be calculated to visualize the electrophilic and nucleophilic sites of the molecule, indicating regions prone to chemical reactions. bohrium.commalayajournal.org
Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. rsc.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.orgnumberanalytics.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap generally suggests higher reactivity. bohrium.com
For furan derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. malayajournal.orgresearchgate.net These calculations help in predicting the molecule's behavior in various reactions. For instance, in cycloaddition reactions involving furan, the relative energies of the frontier orbitals of the reactants determine the feasibility and outcome of the reaction. mdpi.com Reactivity indices such as chemical potential, hardness, and electrophilicity, derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. rsc.org
Transition State Localization and Activation Energy Barrier Determination
A transition state is a high-energy, unstable configuration that a molecule passes through during a chemical reaction. opentextbooks.org.hk Locating this transition state on the potential energy surface is crucial for understanding the reaction mechanism and calculating the activation energy barrier (ΔG‡). opentextbooks.org.hkcatalysis.blog The activation energy is the minimum energy required for a reaction to occur and it dictates the reaction rate. opentextbooks.org.hkcatalysis.blog
DFT calculations are instrumental in locating transition states and determining activation energies. mdpi.com Methods like the synchronous transit-guided quasi-Newton (STQN) method, available in software packages like Gaussian, are used to find transition state structures. gaussian.com For reactions involving furan derivatives, such as Diels-Alder reactions, computational studies have successfully identified transition states and calculated the associated energy barriers. mdpi.com These calculations can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can explain the observed regioselectivity and stereoselectivity. researchgate.net
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. uliege.benumberanalytics.com After a geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., has no imaginary frequencies). biointerfaceresearch.com These calculations also provide the theoretical vibrational frequencies and their corresponding normal modes. iyte.edu.tr
For furan derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) have been used to compute theoretical vibrational spectra. nih.govbiointerfaceresearch.commjcce.org.mk By comparing the calculated spectra with experimental FT-IR and FT-Raman data, a detailed assignment of the vibrational modes can be made. biointerfaceresearch.commjcce.org.mk This analysis provides valuable information about the molecule's functional groups and bonding characteristics. numberanalytics.com Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions and UV-Visible spectra. mjcce.org.mk
Analysis of Strain Energy Redistribution in Mechanochemical Reactions
Mechanochemistry explores how mechanical force can induce chemical transformations. osti.govacs.org In this context, computational studies are vital for understanding how strain energy is stored and redistributed within a molecule to drive a reaction. The intramolecular strain energy can significantly accelerate chemical kinetics. arxiv.org
For molecules containing furan rings, computational methods have been used to study their behavior under mechanical stress. researchgate.netacs.org For example, force-promoted retro-cycloaddition reactions have been investigated using DFT and other computational tools. researchgate.netacs.org These studies analyze how the application of an external force affects the potential energy surface and can lead to specific bond-scission events, such as the release of a furan molecule. researchgate.netacs.org This research is relevant for designing mechanophores—molecules that respond to mechanical stimuli. researchgate.net
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, proposing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com This theory has been successfully applied to elucidate the mechanisms of various organic reactions, including those involving furan derivatives. researchgate.netmdpi.com
In the context of cycloaddition reactions, MEDT analysis can determine the polar nature of the reaction by examining the global electron density transfer (GEDT) at the transition state. mdpi.com A significant GEDT indicates a polar mechanism. mdpi.com The theory also analyzes the nucleophilic and electrophilic character of the reactants to predict the reaction's feasibility and regioselectivity. rsc.orgnih.gov For reactions involving furan and its derivatives, MEDT studies have provided detailed insights into the reaction pathways, often challenging previously proposed mechanisms based on FMO theory. researchgate.netmdpi.com By analyzing the topology of the Electron Localization Function (ELF), MEDT can characterize the nature of bonding changes throughout the reaction process. mdpi.com
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
Ab initio and semi-empirical quantum mechanical methods are fundamental in elucidating the mechanisms of chemical reactions. Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods, derive their results from first principles without experimental parameters. Density Functional Theory (DFT), a class of ab initio methods, is particularly prevalent due to its balance of accuracy and computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems.
For furan and its derivatives, these computational methods are used to investigate reaction mechanisms, such as electrophilic substitution, cycloadditions, and metal-catalyzed cross-coupling reactions. For instance, in the context of 2-aryl furans, DFT calculations can be employed to model the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. This provides deep insight into the reaction's feasibility, kinetics, and thermodynamics.
A general study on 2-aryl furans indicated that the planarity between the furan and aryl rings is a key geometric parameter. ucl.ac.uk DFT calculations can precisely determine the preferred dihedral angle between the 3-methylphenyl group and the furan ring in this compound, which influences its electronic properties and reactivity. For example, a more planar conformation allows for greater π-conjugation, which can affect the electron density at various positions on both rings and thus direct the course of reactions like nitration or halogenation.
While specific data for this compound is not published, a hypothetical study could involve the methods outlined in the table below to understand a reaction, for example, a Diels-Alder reaction where the furan ring acts as a diene.
Table 1: Hypothetical Application of Theoretical Methods for Mechanistic Study
| Computational Method | Information Gained for this compound | Purpose in Mechanistic Insight |
| DFT (e.g., B3LYP/6-31G)* | Optimized geometries of reactants, transition states, and products. | Determines the most stable conformations and the structures of key points along the reaction pathway. |
| Reaction and activation energies. | Predicts the thermodynamic feasibility and kinetic barriers of the reaction. | |
| Vibrational frequencies. | Confirms transition states (one imaginary frequency) and calculates zero-point vibrational energies. | |
| Semi-Empirical (e.g., AM1, PM3) | Rapid screening of multiple reaction pathways. | Provides a computationally less expensive way to explore various possible mechanisms before committing to more intensive ab initio calculations. |
| Initial geometries for higher-level calculations. | Generates reasonable starting structures for more accurate DFT or post-HF optimization. | |
| Post-HF (e.g., MP2, CCSD(T)) | Highly accurate single-point energy calculations. | Refines the energy profile of the reaction pathway calculated with DFT for more precise results. |
This table is illustrative and based on standard computational chemistry workflows for studying reaction mechanisms.
In Silico Modeling for Reaction Pathway Prediction and Optimization
In silico modeling extends the principles of computational chemistry to predict and optimize reaction pathways, often before experiments are conducted in the laboratory. This predictive power is invaluable for saving time and resources. For a molecule like this compound, in silico modeling can be used to predict the regioselectivity and stereoselectivity of reactions, as well as to optimize reaction conditions such as temperature, solvent, and catalyst choice.
The synthesis of 2-aryl furans, including this compound, is often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki reaction. uoguelph.ca In silico modeling can play a significant role in understanding the catalytic cycle of such reactions. DFT calculations can map out the entire cycle, including oxidative addition, transmetalation, and reductive elimination steps. By calculating the energy barriers for each step, researchers can identify the rate-determining step and explore how modifications to the ligand, substrate, or catalyst could lower this barrier, thereby optimizing the reaction.
Furthermore, in silico tools can predict various properties that influence reaction pathways. For example, Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can predict the reactivity of this compound in pericyclic reactions. uoguelph.ca The distribution and energy of these orbitals would indicate which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.
Table 2: Predicted Parameters from In Silico Modeling for this compound
| Parameter | Modeling Method | Relevance to Reaction Pathway Prediction |
| HOMO/LUMO Energies & Distribution | DFT, Semi-Empirical | Predicts sites for electrophilic/nucleophilic attack and reactivity in cycloaddition reactions. |
| Molecular Electrostatic Potential (MEP) Map | DFT | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions and electrophilic attack. |
| Transition State Energies | DFT (with transition state search algorithms) | Identifies kinetic barriers, allowing for the comparison of competing reaction pathways and prediction of major products. |
| Solvation Effects | Continuum Solvation Models (e.g., PCM, SMD) | Optimizes reaction conditions by predicting how different solvents will affect reaction rates and equilibria. |
The data in this table is hypothetical, representing the types of results that would be generated from in silico modeling of this compound.
In silico modeling has also been applied to predict the biological activity of furan-containing compounds, for example, as enzyme inhibitors. researchgate.netacs.org Docking studies, a key in silico technique, can predict how a molecule like this compound might bind to the active site of a protein, which is a type of reaction pathway involving non-covalent interactions. While outside the scope of synthetic pathway prediction, it highlights the broad applicability of these modeling techniques.
Derivatization and Advanced Functionalization Strategies of 2 3 Methylphenyl Furan
Introduction of Diverse Substituents on the Furan (B31954) Ring and Methylphenyl Moiety
The functionalization of 2-(3-methylphenyl)furan can be strategically directed to either the furan heterocycle or the appended phenyl ring. The furan ring is considerably more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the oxygen heteroatom. wikipedia.org This inherent reactivity allows for selective modification of the furan core.
Functionalization of the Furan Ring:
The positions on the furan ring are not equally reactive. For 2-substituted furans, electrophilic attack typically occurs at the C5 position, which is the most activated. However, modern synthetic methods allow for precise functionalization at other positions, such as C3.
Halogenation: Halogens can be introduced onto the furan ring, creating valuable intermediates for further cross-coupling reactions. For instance, unsymmetrical 3-iodofurans can be synthesized via electrophilic cyclization. orgsyn.org Using reagents like N-iodosuccinimide (NIS), iodine monochloride (ICl), or bromine (Br2), a halogen can be selectively installed at the C3 position of a 2,5-diaryl-substituted furan. orgsyn.org
Metalation and Cross-Coupling: A powerful strategy for introducing a wide array of substituents involves directed metalation. A two-step sequence using a sulfoxide (B87167) group as a versatile functional group allows for the 2,3-difunctionalization of the furan ring. rsc.orgsci-hub.se This process begins with the deprotonation at the C3 position using a reagent like TMPMgCl·LiCl, followed by quenching with an electrophile. sci-hub.se Subsequently, a sulfoxide-magnesium exchange reaction generates a new Grignard reagent at the C2 position, which can then react with a second electrophile. sci-hub.se This "chameleon" behavior of the sulfoxide group enables a sequential and controlled introduction of two different substituents. sci-hub.se
Table 1: Selected Strategies for Furan Ring Functionalization
| Strategy | Reagent(s) | Position(s) Functionalized | Type of Substituent Introduced | Reference |
|---|---|---|---|---|
| Electrophilic Halogenation | N-Iodosuccinimide (NIS), ICl, Br₂ | C3 | Iodo, Bromo | orgsyn.org |
| Sequential 2,3-Difunctionalization | 1. TMPMgCl·LiCl 2. Electrophile (E¹) | C3 | Aryl, Alkyl, etc. (from E¹) | sci-hub.se |
| 1. iPrMgCl·LiCl 2. Electrophile (E²) | C2 | Aryl, Alkyl, etc. (from E²) | sci-hub.se |
Functionalization of the Methylphenyl Moiety:
The methylphenyl ring can undergo functionalization through standard electrophilic aromatic substitution reactions. The existing methyl group and the furan ring substituent will direct incoming electrophiles primarily to the ortho and para positions relative to the methyl group.
Formation of Fused and Bridged Heterocyclic Systems Containing the this compound Scaffold
The furan ring within this compound can act as a 1,3-diene in cycloaddition reactions, most notably the Diels-Alder reaction. This capability provides a powerful and atom-economic pathway to complex bridged and fused polycyclic structures. nih.gov
Diels-Alder Reactions: The reaction of the furan core with various dienophiles leads to the formation of oxabicycloheptene derivatives. wikipedia.orgnih.gov For example, reaction with dienophiles like N-arylmaleimides yields exo-Diels-Alder adducts, which are bridged bicyclic compounds. nih.gov The reaction of furans with arynes is also a known method to produce dihydronaphthalene derivatives, which are fused aromatic systems. wikipedia.org
Domino Reactions: More advanced strategies involve domino reactions where the initial furan derivative is transformed in situ to participate in subsequent cyclizations. The reaction of 5-arylfuran-2,3-diones (derived from 2-arylfurans) with 3-aryl-2H-azirines can lead to a competition between the formation of bridged and fused systems. nih.govnih.gov This reaction, proceeding through an acylketene intermediate, can produce bridged 5,7-dioxa-1-azabicyclo[4.4.1]undecadienes as well as ortho-fused tetrahydrobis sci-hub.seCurrent time information in Bangalore, IN.oxazino[3,2-a:3',2'-d]pyrazines, a novel heterocyclic skeleton. nih.govnih.govbeilstein-journals.org The outcome of the reaction is influenced by the electronic effects of substituents on the aryl rings. nih.gov
Table 2: Formation of Fused and Bridged Systems from Arylfuran Scaffolds
| Reaction Type | Reactants | Product Type | Structural Class | Reference |
|---|---|---|---|---|
| Diels-Alder | 2-Arylfuran + N-Arylmaleimide | Oxabicycloheptene derivative | Bridged | nih.gov |
| Diels-Alder | 2-Arylfuran + Aryne | Dihydronaphthalene derivative | Fused | wikipedia.org |
| Domino Reaction | 5-Arylfuran-2,3-dione + 3-Aryl-2H-azirine | 5,7-Dioxa-1-azabicyclo[4.4.1]undecadiene | Bridged | nih.govnih.gov |
| Tetrahydrobis sci-hub.seCurrent time information in Bangalore, IN.oxazino[3,2-a:3',2'-d]pyrazine | Fused | nih.govnih.gov |
Analytical Derivatization for Chromatographic and Spectroscopic Analysis
For analytical purposes, especially in trace analysis, chemical derivatization is often employed to improve the chromatographic behavior and detection sensitivity of an analyte. jfda-online.comresearchgate.net While this compound itself is amenable to gas chromatography (GC), its derivatives or metabolites containing polar functional groups may require derivatization for effective analysis by GC-MS or LC-MS. jfda-online.comddtjournal.com
The primary goals of analytical derivatization are:
To increase the volatility and thermal stability of polar analytes for GC analysis. jfda-online.com
To improve chromatographic peak shape and resolution. jfda-online.com
To enhance the response of a specific detector (e.g., electron capture detector, UV, fluorescence) or improve ionization efficiency in mass spectrometry (MS). chromatographyonline.com
To generate mass spectra with characteristic fragmentation patterns that aid in structural confirmation. niscpr.res.in
Common derivatization strategies relevant to furan derivatives include:
Silylation and Acylation: These are common methods for GC analysis that target active hydrogens in hydroxyl (-OH) or amine (-NH2) groups, which might be present in metabolites or functionalized derivatives of the parent compound. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert them into less polar, more volatile trimethylsilyl (B98337) ethers. researchgate.net
Derivatization for LC-UV/Fluorescence: For liquid chromatography, derivatization can be used to attach a chromophore or fluorophore to the analyte. For furan derivatives that might contain or be converted to carbonyls, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react to form highly colored hydrazones that can be detected with high sensitivity by UV-Vis detectors. researchgate.net For enhanced sensitivity, fluorescent tags like dansyl chloride can be attached to amine or phenol (B47542) groups, allowing for fluorescence detection. chromatographyonline.com
Derivatization for Mass Spectrometry: In LC-MS, derivatization can improve ionization efficiency in the electrospray source. ddtjournal.com In GC-MS, the fragmentation patterns of derivatives can be highly specific. For example, the mass spectra of arylfuran derivatives often show characteristic losses of the aryl radical and carbon monoxide from the molecular ion, which helps confirm the structure. niscpr.res.in
Table 3: Common Derivatization Reagents for Analytical Applications
| Reagent | Target Functional Group | Analytical Technique | Enhancement | Reference |
|---|---|---|---|---|
| BSTFA (Silylation) | -OH, -NH₂, -COOH | GC-MS | Increases volatility and thermal stability | researchgate.net |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehyde/Ketone) | LC-UV | Adds a strong chromophore for UV detection | researchgate.net |
| Dansyl Chloride | -NH₂, Phenolic -OH | LC-Fluorescence, LC-MS | Adds a fluorophore; improves ionization | chromatographyonline.com |
| 2-Nitrobenzaldehyde (2-NBA) | Amine (metabolites) | LC-UV | Forms stable derivatives for detection | acs.org |
Potential Non Biological Applications in Materials Science and Fine Chemical Synthesis
Role as Versatile Chemical Building Blocks for Complex Organic Architectures
The furan (B31954) moiety within 2-(3-Methylphenyl)furan is a key feature that allows it to act as a versatile building block in organic synthesis. Furans are known to participate in a variety of chemical reactions, most notably the Diels-Alder reaction, which is a powerful tool for the construction of six-membered rings. sigmaaldrich.comwikipedia.org In this context, this compound can function as a diene, reacting with a range of dienophiles to create complex bicyclic structures. sigmaaldrich.com
The presence of the 3-methylphenyl substituent can influence the reactivity and selectivity of the Diels-Alder reaction. zsmu.edu.ua This substituent can affect the electron density of the furan ring, which in turn impacts the rate and outcome of the cycloaddition. organic-chemistry.org The formation of these bicyclic adducts opens up pathways to a variety of highly functionalized and structurally diverse molecules that can serve as scaffolds for new compounds with potential applications in various fields. sigmaaldrich.com For instance, the resulting oxabicyclic alkenes can be further modified to produce a range of complex organic architectures. sigmaaldrich.com
The synthesis of such complex molecules is of great interest in medicinal chemistry and materials science for the development of new drugs and functional materials. mdpi.com The ability to create intricate molecular frameworks from relatively simple starting materials like this compound underscores its importance as a valuable synthetic intermediate.
Table 1: Potential Diels-Alder Reactions of this compound
| Dienophile | Potential Bicyclic Product | Potential Applications of Product Class |
| Maleic anhydride | Substituted oxabicyclo[2.2.1]heptene-dicarboxylic anhydride | Synthesis of polymers, resins, and pharmaceutical intermediates |
| N-Arylmaleimide | Substituted N-aryl-oxabicyclo[2.2.1]heptene-dicarboximide | Development of heat-resistant polymers and bioactive compounds |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Substituted dimethyl oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Precursors for aromatic compounds and other complex molecules |
Application in the Synthesis of Polymers, Resins, and Other Advanced Materials
Furan-based polymers and resins are gaining increasing attention as sustainable alternatives to petroleum-based materials. straitsresearch.comacs.org These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and good mechanical strength. straitsresearch.comresearchgate.net The incorporation of furan derivatives into polymer chains can be achieved through various polymerization techniques. researchgate.net
This compound can potentially be used as a monomer in the synthesis of novel polymers and resins. The furan ring can undergo polymerization, while the 3-methylphenyl group can enhance the properties of the resulting material. straitsresearch.com For example, the aromatic nature of the tolyl group could contribute to increased thermal stability and rigidity of the polymer backbone. acs.org Furan-based epoxy resins, for instance, have shown potential as high-performance materials, and the introduction of an aryl substituent like the one in this compound could further tailor their properties for specific applications, such as coatings and adhesives. acs.orgd-nb.info
The development of furan-based resins is particularly relevant in the context of creating more sustainable and environmentally friendly materials. straitsresearch.com As these resins can be derived from renewable resources, they offer a greener alternative to traditional polymers. researchgate.net The versatility of furan chemistry allows for the creation of a wide range of polymers with tunable properties, making compounds like this compound valuable components in the design of advanced materials for various industries, including automotive and electronics. straitsresearch.comosti.gov
Table 2: Potential Polymer Systems Incorporating this compound
| Polymer Type | Potential Role of this compound | Potential Enhanced Properties |
| Furan-based Epoxy Resins | Co-monomer with other epoxy functionalized molecules | Increased thermal stability, improved mechanical strength, enhanced chemical resistance |
| Polyesters | Diol or diacid precursor after ring opening and functionalization | Modified flexibility and thermal properties |
| Thermosetting Resins | Cross-linking agent | Higher cross-linking density, improved heat resistance |
Utilization as Intermediates in Fine Chemical Production and Specialty Chemicals
The chemical reactivity of this compound makes it a useful intermediate in the production of a variety of fine and specialty chemicals. mdpi.com Furan derivatives are known precursors to a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. ijabbr.comacs.orgpolyu.edu.hk
A notable example of a fine chemical potentially derived from this compound is "piperidine 2-(5-(furan-2-yl)-4-(3-methylphenyl)-1,2,4-triazol-3-ylthio) acetate". This compound has been investigated for its hypoglycemic activity, highlighting the potential of this compound as a starting material for the synthesis of bioactive molecules. zsmu.edu.ua The synthesis of such complex heterocyclic systems often involves multi-step reaction sequences where the furan ring serves as a key structural component.
Furthermore, the aryl and furan components of this compound can be chemically modified to produce a diverse array of derivatives. These derivatives can find applications as specialty chemicals, such as in the synthesis of azo dyes, where aromatic amines are key intermediates. aithor.comunb.ca The versatility of this compound as a precursor makes it a valuable asset in the fine chemical industry for the development of new and innovative products.
Table 3: Examples of Fine and Specialty Chemicals Potentially Derived from this compound
| Chemical Class | Specific Example/Potential Derivative | Potential Application |
| Bioactive Heterocycles | Piperidine 2-(5-(furan-2-yl)-4-(3-methylphenyl)-1,2,4-triazol-3-ylthio) acetate | Pharmaceutical (hypoglycemic agent) |
| Agrochemicals | Substituted furan-containing pesticides or herbicides | Crop protection |
| Specialty Dyes | Azo dyes with a tolyl-furan moiety | Colorants for textiles and other materials |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(3-Methylphenyl)furan, and how are the products rigorously characterized?
- Methodological Answer : The synthesis of this compound derivatives often involves Feist-Benary cyclization or palladium-catalyzed cross-coupling reactions. For example, substituted furans can be synthesized via reactions of phosphonate intermediates with aldehydes under basic conditions . Post-synthesis, characterization typically combines nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight validation. High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas. An illustrative protocol includes reacting intermediates with organolithium reagents followed by quenching with electrophiles, as demonstrated in the synthesis of structurally analogous furans .
Q. Which crystallographic tools and software are recommended for resolving the crystal structure of this compound derivatives?
- Methodological Answer : The SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling anisotropic displacement parameters and twin refinement . ORTEP-III, integrated into the WinGX suite, is essential for visualizing thermal ellipsoids and generating publication-quality molecular diagrams . For macromolecular applications, SHELXPRO interfaces with other software to process high-resolution data. Researchers should validate hydrogen bonding and packing interactions using Mercury or PLATON to ensure structural accuracy .
Q. What spectroscopic techniques are indispensable for structural elucidation of this compound and its analogs?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, distinguishing regioisomers (e.g., differentiating 3-methyl vs. 2-methyl substituents) .
- IR Spectroscopy : Identifies carbonyl or hydroxyl groups in functionalized derivatives .
- UV-Vis Spectroscopy : Monitors conjugation effects in vinyl-substituted furans .
- Mass Spectrometry : Confirms molecular ions and fragmentation patterns, with HRMS resolving isotopic clusters .
Advanced Research Questions
Q. How can computational approaches like molecular docking predict the biological interactions of this compound?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina or Schrödinger Suite) model interactions between this compound and target proteins. For instance, virtual screening of furan derivatives against viral glycoproteins involves energy minimization of ligand conformers, grid generation around active sites, and scoring binding affinities using force fields. Retrosynthetic analysis tools (e.g., AiZynthFinder) can propose synthetic pathways for novel analogs . Validation via molecular dynamics (MD) simulations (e.g., GROMACS) assesses binding stability under physiological conditions .
Q. What experimental strategies are used to investigate dimerization pathways of this compound under thermal or photolytic conditions?
- Methodological Answer : Dimerization studies require controlled thermolysis or UV irradiation in inert solvents (e.g., toluene or THF), followed by trapping with dienophiles like methyl acrylate to isolate cycloadducts . High-performance liquid chromatography (HPLC) separates dimeric products, while 2D NMR (e.g., COSY, NOESY) and X-ray crystallography resolve stereochemistry. Kinetic studies employ time-resolved spectroscopy or gas chromatography (GC) to monitor reaction progress, with Arrhenius plots quantifying activation parameters .
Q. How should researchers address contradictions in toxicity data for substituted furans like this compound?
- Methodological Answer : When toxicity data is sparse or conflicting, surrogate-based risk assessment is recommended. For example, extrapolate from furan’s hepatic toxicity mechanisms (e.g., cytochrome P450-mediated bioactivation) and use quantitative structure-activity relationship (QSAR) models to predict hepatotoxicity . In vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability assays) validate predictions. Meta-analyses of existing literature should prioritize studies with standardized exposure protocols .
Q. What in silico methods are effective for predicting physicochemical properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps), acidity/basicity (pKa), and regioselectivity in electrophilic substitutions. Software like Gaussian or ORCA computes solvent effects and transition states for reaction mechanisms . Quantitative NMR (qNMR) and chromatographic retention indices (e.g., using DB-5 columns) cross-validate computational predictions of lipophilicity (logP) .
Data Analysis and Contradiction Resolution
Q. How can reaction kinetics studies clarify the stability of this compound in diverse solvents?
- Methodological Answer : Pseudo-first-order kinetics experiments in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents monitor degradation via UV-Vis or GC-MS. Eyring analysis correlates solvent polarity with activation entropy (ΔS‡) and enthalpy (ΔH‡). Contradictions in reported half-lives may arise from trace impurities; thus, rigorous solvent drying (e.g., molecular sieves) and inert atmosphere controls are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
